N-1,3-benzodioxol-5-yl-4-ethylbenzenesulfonamide -

N-1,3-benzodioxol-5-yl-4-ethylbenzenesulfonamide

Catalog Number: EVT-4558277
CAS Number:
Molecular Formula: C15H15NO4S
Molecular Weight: 305.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Physical and Chemical Properties Analysis
  • Anticancer activity: Benzodioxole derivatives have been investigated for their antitumor potential. [, ] Combining this with the sulfonamide group known for inhibiting tumor growth could lead to new anticancer agents.
  • Antimicrobial activity: The presence of both benzodioxole and sulfonamide moieties in the same molecule could lead to synergistic effects against bacteria and fungi. [, ]
  • Anti-inflammatory activity: Benzodioxole derivatives have been reported to possess anti-inflammatory properties. [] Combining this with the known anti-inflammatory effects of some sulfonamides could lead to novel therapeutic agents.

Amuvatinib and its Derivatives

Compound Description: Amuvatinib is a known kinase inhibitor. In a study aimed at identifying molecules that selectively target tumor cells under glucose starvation, amuvatinib and twelve of its derivatives were investigated []. One derivative, N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (compound 6), demonstrated efficacy in killing glucose-starved tumor cells by inhibiting mitochondrial membrane potential [].

2-{5-(1,3-Benzodioxol-5-yl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-3-yl}pyrazine

Compound Description: This compound is a pyrazolyl thiazole derivative synthesized using microwave irradiation []. The reported synthesis method highlights the possibility of incorporating the 1,3-benzodioxole moiety into various heterocyclic systems, expanding the potential structural diversity around this core structure.

(E)-N-(1,3-Benzodioxol-5-yl)-1-(4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)methanimine

Compound Description: This compound, characterized by X-ray crystallography, showcases the structural features of a substituted methanimine derivative incorporating the 1,3-benzodioxole group []. The crystallographic data provide valuable information about bond lengths, angles, and intermolecular interactions, which could be useful for understanding the conformational preferences of similar compounds.

1-(1,3-benzodioxol-5-yl)-2-butanamine and its Derivatives

Compound Description: This compound is an α-ethyl phenethylamine derivative. Researchers investigated the compound, its enantiomers, and its α-methyl homologue (MDA) in a two-lever drug discrimination assay in rats []. The study revealed that specific enantiomers of the α-methyl homologue and the α-ethyl primary amine produced stimulus generalization similar to LSD, indicating potential hallucinogenic effects []. Further research on the N-methyl derivative of 1-(1,3-benzodioxol-5-yl)-2-butanamine revealed a novel psychoactive effect distinct from hallucinogens, leading to its classification as an entactogen [].

N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide

Compound Description: This compound is a synthetic analogue of capsaicin, a pungent compound found in chili peppers []. It was designed by replacing the 2-methoxyphenol moiety of capsaicin with a 1,3-benzodioxole ring system. The crystal structure reveals a dihedral angle of 84.65° between the benzene ring and the 1,3-benzodioxole ring system [].

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide

Compound Description: This compound, another capsaicin analog, replaces the 2-methoxyphenol moiety with 1,3-benzodioxole and the aliphatic amide chain with a benzenesulfonamide group []. This structural modification highlights the possibility of incorporating a sulfonamide group while maintaining the 1,3-benzodioxole moiety, offering insights for designing novel molecules.

2-[5-(1,3-Benzodioxol-5-yl)-3-ferrocenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Compound Description: This compound is a ferrocene-containing pyrazoline derivative characterized by X-ray crystallography []. The structure reveals a twist conformation of the pyrazoline ring and specific dihedral angles between the thiazole ring and the benzodioxole and phenyl rings, respectively []. This detailed structural information offers valuable insights into the conformational preferences of molecules containing the 1,3-benzodioxole moiety.

4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222)

Compound Description: ABBV/GLPG-2222 is a potent cystic fibrosis transmembrane conductance regulator (CFTR) corrector currently under clinical trials for treating cystic fibrosis []. It represents a significant development in CF therapeutics, targeting the underlying cause of the disease by increasing CFTR levels at the cell surface.

(2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

Compound Description: MPC-3100 is a purine-based Hsp90 inhibitor with promising anticancer properties []. It showcases the potential of targeting Hsp90, a chaperone protein crucial for the survival of cancer cells, as a therapeutic strategy.

3-(4-Methoxybenzenesulfonyl)-2-(1,3-benzodioxol-5-yl)-4-(substituted phenyl)-1,5-benzothiazepines

Compound Description: This series of compounds represents a novel class of 2,3,4-trisubstituted 1,5-benzothiazepines incorporating the 1,3-benzodioxole nucleus []. The incorporation of a variety of substituents on the phenyl ring highlights the potential for structural diversity and fine-tuning of physicochemical properties within this series.

SSR240612

Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin B1 receptor, demonstrating efficacy in various animal models of pain and inflammation []. This compound represents a potential therapeutic approach for treating conditions involving bradykinin B1 receptor activation.

4-{[(E)-(7-Methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Compound Description: This compound, characterized by X-ray crystallography, offers insights into the structural features and packing arrangement of a molecule containing a methoxy-substituted 1,3-benzodioxole moiety [].

4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile

Compound Description: This compound is a tetrahydrobenzo[h]quinoline derivative, demonstrating the incorporation of the 1,3-benzodioxole moiety into a more complex polycyclic system []. The presence of various functional groups, such as the nitrile group, offers possibilities for further derivatization and exploration of diverse biological activities.

(E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethylchroman-8-yl)prop-2-en-1-one

Compound Description: This chalcone derivative results from reacting 5,6-(2,2-dimethylchromane)-2-hydroxy-4-methoxyacetophenone with 3,4-methylenedioxybenzaldehyde []. The resulting molecule highlights the possibility of incorporating the 1,3-benzodioxole moiety into larger molecular frameworks, potentially influencing conformational preferences and biological interactions.

1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines

Compound Description: This series of compounds investigates the structural features and intermolecular interactions of three closely related piperazine derivatives: 1-[(1,3-benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine, 1-[(1,3-benzodioxol-5-yl)methyl]-4-(2,6-difluorobenzoyl)piperazine, and 1-[(1,3-benzodioxol-5-yl)methyl]-4-(2,4-dichlorobenzoyl)piperazine []. Despite adopting similar molecular conformations, these compounds exhibit distinct intermolecular interactions, highlighting the influence of halogen substitutions on crystal packing and potentially on their physicochemical properties.

3-Amino-1-(2H-1,3-benzodioxol-5-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile

Compound Description: This compound, a dihydrophenanthrene derivative, exemplifies the incorporation of the 1,3-benzodioxole moiety into a polycyclic aromatic system []. The crystal structure reveals specific bond lengths, angles, and deviations from planarity, offering valuable information for understanding the conformational preferences of similar compounds.

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide

Compound Description: This compound, studied using spectroscopic and quantum mechanical methods, provides valuable information about its electronic structure, vibrational modes, and potential for non-linear optical properties [].

1-(6-Amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one

Compound Description: These two compounds, characterized by X-ray crystallography, highlight the impact of substituent modifications on the supramolecular structure and intermolecular interactions of molecules containing the 1,3-benzodioxole moiety [].

N-(6-Allyl-1,3-benzodioxol-5-yl)-N-(tert-butoxycarbonyl)valynamide (Sf-Val)

Compound Description: Sf-Val is a valynamide derivative designed as a potential antitumor agent []. It incorporates the 1,3-benzodioxole moiety, inspired by the DNA-binding properties of safrole metabolites. Preliminary pharmacological evaluations revealed potent antitumor activity against sarcoma 180, along with its capacity to stimulate interferon-gamma and nitric oxide production by murine spleen cells [].

2‐[(1,3‐Benzodioxol‐5‐yl)methylene]‐6,7‐dihydro‐5H‐thiazolo[3,2‐a]pyrimidin‐3‐one

Compound Description: This compound, a thiazolo[3,2-a]pyrimidinone derivative, demonstrates the possibility of incorporating the 1,3-benzodioxole moiety into fused heterocyclic systems [].

1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine (1-BCP)

Compound Description: 1-BCP is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, demonstrating significant effects on swimming endurance capacity in mice, suggesting potential as a therapeutic strategy for fatigue [].

1-(6-Amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones

Compound Description: This series of compounds, including 1-(6-amino-1,3-benzodioxol-5-yl)-3-(4-methylphenyl)prop-2-en-1-one, 1-(6-amino-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, and 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, explores the effects of substituent variations on the phenyl ring on their molecular and supramolecular structures [].

(2E)-3-(1,3-Benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one

Compound Description: This compound, characterized by X-ray crystallography, showcases the structural features of a bromothienyl-substituted chalcone derivative incorporating the 1,3-benzodioxole group []. The crystallographic data provide insights into its planar conformation and intermolecular interactions.

(2E)-1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one and (2E)-1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Compound Description: These two chalcone derivatives, characterized by X-ray crystallography, demonstrate the structural diversity achievable through modifications to the phenyl ring [].

(E)-1-(1,3-Benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one

Compound Description: This compound is a chalcone derivative with a dimethylamino group at the para position of the phenyl ring. X-ray crystallographic analysis confirmed the E conformation of the olefinic double bond and the nearly planar structure of the molecule [].

Hexahydrofuro[2,3-b]furan-3-yl N-{3-[(1,3-benzodioxol-5-ylsulfonyl)(isobutyl)amino]-1-benzyl-2-hydroxypropyl}carbamate

Compound Description: This compound represents a novel bis-tetrahydrofuranbenzodioxolyl sulfonamide derivative exhibiting potent inhibitory activity against retroviral proteases, including those resistant to multiple drugs [].

Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate

Compound Description: This benzimidazole derivative incorporates the 1,3-benzodioxole moiety and a pyrrolidinone ring, highlighting the possibility of combining different heterocyclic systems with the 1,3-benzodioxole core [].

Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate

Compound Description: This compound is a benzimidazole derivative featuring both an imidazole and a 1,3-benzodioxole moiety []. The structure highlights the incorporation of the 1,3-benzodioxole group into a molecule already containing a pharmacologically relevant imidazole ring.

1-(2H-1,3-Benzodioxol-5-yl)ethanone Thiosemicarbazone

Compound Description: This thiosemicarbazone derivative incorporates the 1,3-benzodioxole moiety, highlighting the potential of this group for forming hydrogen bonds and influencing crystal packing []. Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties, making them attractive scaffolds for medicinal chemistry research.

2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine

Compound Description: Also known as peribedil, this compound is a piperazine derivative that incorporates both a pyrimidine ring and the 1,3-benzodioxole moiety []. It is known to exhibit pharmacological activity by interacting with various neurotransmitter systems in the brain.

Bis{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methane

Compound Description: This compound represents a symmetrical bis-piperazine derivative incorporating two 1,3-benzodioxole moieties linked by a methylene bridge []. The structure highlights the possibility of creating dimeric structures based on the 1,3-benzodioxole core, potentially leading to enhanced binding affinity to specific biological targets.

(3E,4Z)‐3‐[(1,3‐Benzodioxol‐5‐yl)methylene]‐4‐(2‐pentylidene)tetrahydrofuran‐2,5‐dione

Compound Description: This compound features a 1,3-benzodioxole moiety attached to a substituted tetrahydrofurandione ring system []. The presence of the double bonds and the cyclic dione moiety suggests potential reactivity and the possibility for further derivatization.

4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

Compound Description: This pyrazole derivative exists in two polymorphic forms, demonstrating the influence of crystal packing on the solid-state properties of molecules containing the 1,3-benzodioxole moiety [, ].

6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one

Compound Description: This compound, a pyrimidinone derivative, exhibits promising antimicrobial activity against various bacterial and fungal strains []. The incorporation of a morpholine ring and a sulfur linker highlights the potential for exploring diverse pharmacophores around the 1,3-benzodioxole core.

Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This tetrahydropyrimidine derivative, incorporating the 1,3-benzodioxole moiety, highlights the potential for creating molecules with specific hydrogen bonding patterns and crystal packing arrangements due to the presence of the sulfanylidene and ester groups [].

4-Methoxy-5-[4-(4-methoxy-1,3-benzodioxol-5-yl)perhydro-1H,3H-furo[3,4-c]furan-1-yl]-1,3-benzodioxole

Compound Description: This compound is a unique structure containing two 1,3-benzodioxole moieties linked by a perhydrofuro[3,4-c]furan system []. This complex architecture demonstrates the potential for building large and intricate molecules incorporating the 1,3-benzodioxole core.

(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester ((1R, 3R)-Cpe)

Compound Description: (1R, 3R)-Cpe is a key intermediate in the synthesis of tadalafil, a drug used to treat erectile dysfunction and pulmonary arterial hypertension []. This compound exemplifies the use of the 1,3-benzodioxole moiety in the synthesis of pharmaceutically relevant molecules.

Properties

Product Name

N-1,3-benzodioxol-5-yl-4-ethylbenzenesulfonamide

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-ethylbenzenesulfonamide

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C15H15NO4S/c1-2-11-3-6-13(7-4-11)21(17,18)16-12-5-8-14-15(9-12)20-10-19-14/h3-9,16H,2,10H2,1H3

InChI Key

FPYOQQQAKYXTRN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.